

Nitro group reduction of 4-Bromo-2-nitrophenol to 2-amino-4-bromophenol

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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

Cat. No.: B183274

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Application Notes: Nitro Group Reduction of 4-Bromo-2-nitrophenol

**Abstract

This document provides detailed application notes and experimental protocols for the reduction of **4-Bromo-2-nitrophenol** to 2-amino-4-bromophenol. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and chemical industries. [1] Several common reduction methodologies are discussed, including catalytic hydrogenation, metal-acid reductions, and the use of sodium dithionite. Quantitative data is summarized for comparison, and detailed, step-by-step protocols are provided for key methods.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary anilines.[2] These anilines are versatile intermediates, serving as precursors for dyes, agrochemicals, and, notably, active pharmaceutical ingredients.[1][3][4] **4-Bromo-2-nitrophenol** is a valuable starting material due to its distinct functional groups—a phenolic hydroxyl, a nitro group, and a bromine atom—which allow for selective chemical modifications.[5] Its reduction to 2-amino-4-bromophenol introduces a nucleophilic amino group, opening pathways for amide bond formation, diazotization, or the construction of heterocyclic systems.[5]

Starting Material: **4-Bromo-2-nitrophenol**

- CAS Number: 7693-52-9
- Molecular Formula: C₆H₄BrNO₃
- Molecular Weight: 218.00 g/mol [\[5\]](#)
- Appearance: Yellow Crystalline Powder or Crystals[\[5\]](#)

Product: 2-amino-4-bromophenol

- CAS Number: 40925-68-6[\[3\]](#)
- Molecular Formula: C₆H₆BrNO[\[3\]](#)
- Molecular Weight: 188.02 g/mol
- Appearance: White to light brown crystalline solid[\[3\]\[6\]](#)
- Melting Point: 130-135 °C

Overview of Reduction Methodologies

The conversion of the nitro group in **4-Bromo-2-nitrophenol** to an amine can be achieved through several established methods. The choice of reagent is often dictated by factors such as functional group tolerance, cost, scale, and safety considerations.[\[7\]](#) Key methodologies include:

- Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) or a hydrogen transfer source in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), or Raney Nickel.[\[2\]\[8\]](#) It is often a very clean and high-yielding method. However, care must be taken to avoid dehalogenation (loss of the bromine atom), a common side reaction with catalysts like Pd/C.[\[8\]](#)
- Metal/Acid Reduction: Historically significant and still widely used, this method employs metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid).[\[8\]\[9\]](#) Iron is often preferred due to its low cost, low toxicity, and effectiveness.[\[7\]\[9\]](#)

- Tin(II) Chloride (SnCl_2): This reagent offers a mild and chemoselective method for reducing nitro groups, making it suitable for substrates with other reducible functionalities.[8][10]
- Sodium Dithionite ($\text{Na}_2\text{S}_2\text{O}_4$): Also known as sodium hydrosulfite, this is an inexpensive, safe, and powerful reducing agent that provides a metal-free alternative.[4][11][12] It is known for its high chemoselectivity, often leaving groups like ketones, esters, and halogens intact.[4]

Data Presentation: Comparison of Reduction Methods

The following table summarizes various methods for the reduction of **4-Bromo-2-nitrophenol**.

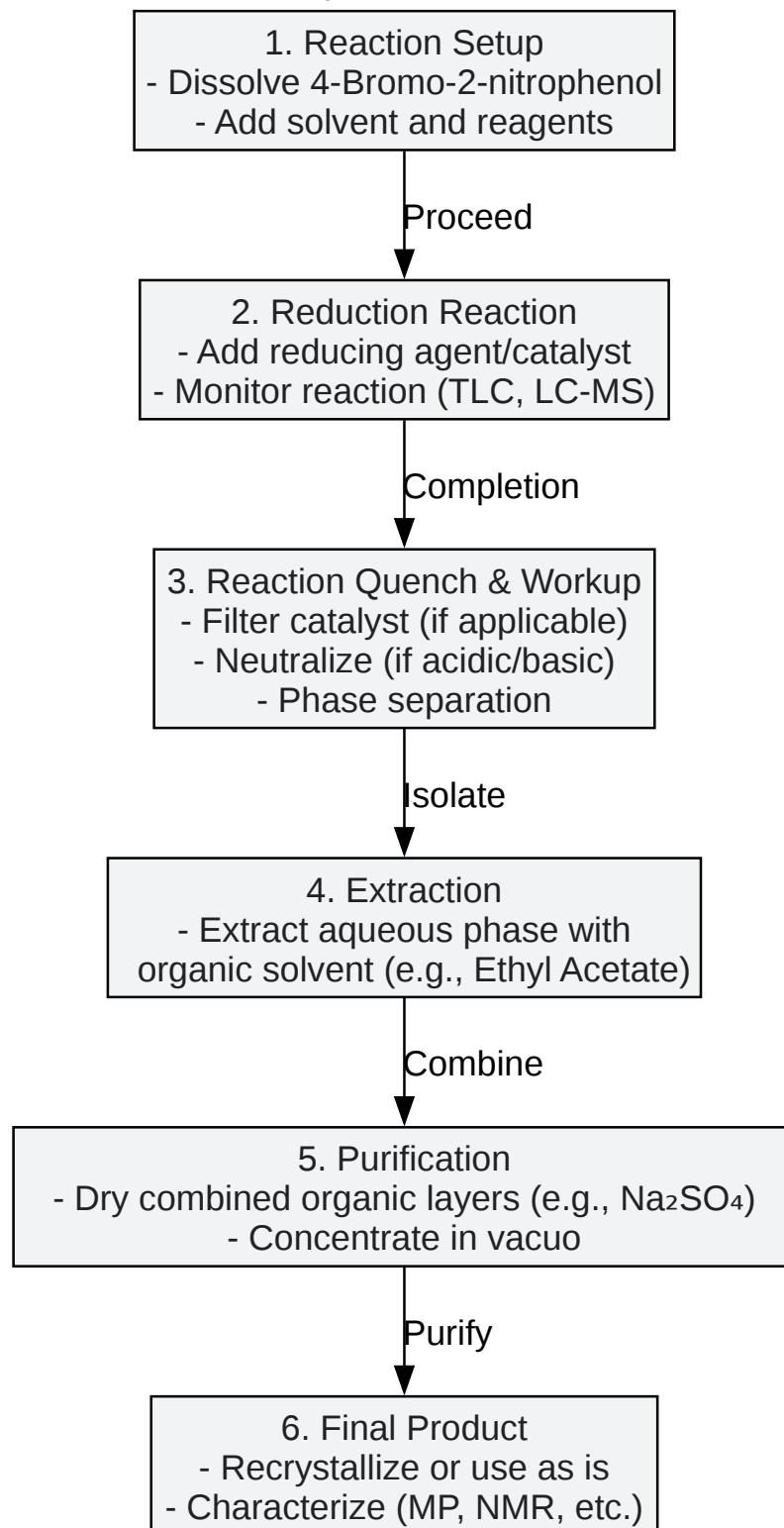
Method	Reducing Agent/Catalyst	Typical Conditions	Yield (%)	Advantages	Disadvantages	Citations
Catalytic Hydrogenation	5% Rh/C, H ₂	THF, Room Temp, 11 h	99%	High yield, clean reaction, mild conditions.	Requires specialized hydrogenation equipment.	[5][13]
Pd/C, H ₂ or Transfer Agent	Various Solvents, Room Temp to Mild Heat	Good to Excellent	Highly efficient, widely used.	High risk of dehalogenation (C-Br cleavage).		[14][15]
Pt/C, H ₂ or Transfer Agent	Various Solvents, Room Temp to Mild Heat	Good to Excellent	Low to no dehalogenation observed.		More expensive than Pd/C.	[16]
Metal/Acid Reduction	Fe / HCl or NH ₄ Cl	Aqueous/Alcoholic solvents, Reflux	Good to Excellent	Inexpensive, low toxicity, effective.	Can require harsh acidic conditions, workup can be tedious.	[8][9][17]
SnCl ₂ ·2H ₂ O / HCl	Ethanol, Reflux	Good	Mild, chemoselective.	Stoichiometric tin waste is toxic and difficult to remove.		[8][10][18]
Dithionite Reduction	Na ₂ S ₂ O ₄	Water/Methanol, Room	Good	Metal-free, highly chemoselective.	Workup requires neutralization.	[4][11][12]

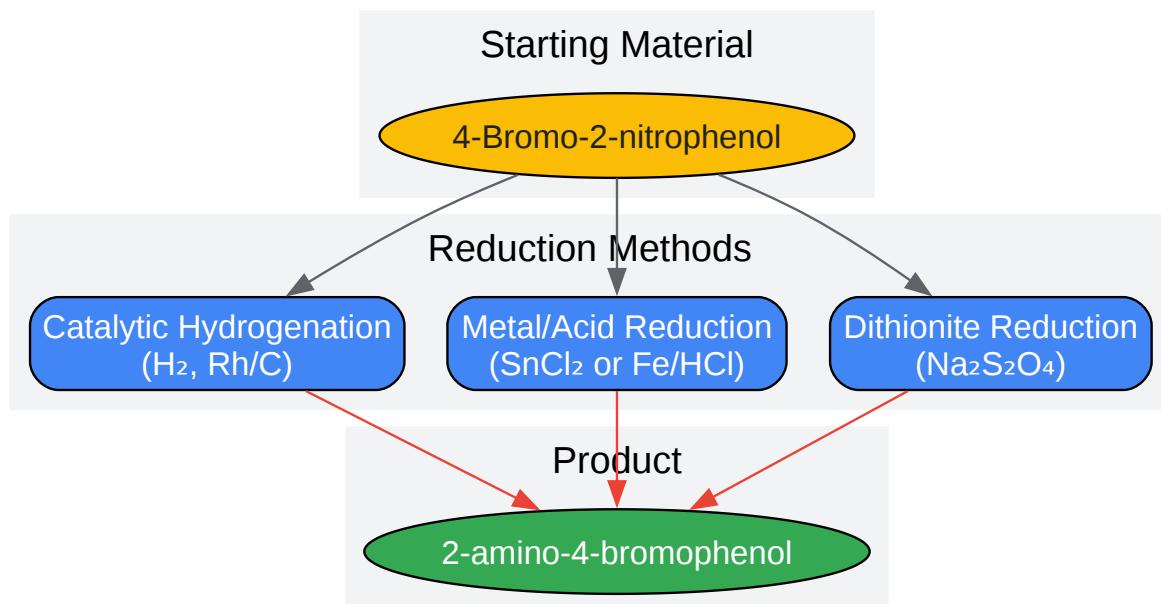
Temp to	ctive, mild	on; can
Mild Heat	conditions.	produce tarry byproducts

Experimental Workflow

The general workflow for the synthesis and purification of 2-amino-4-bromophenol is depicted below.

General Experimental Workflow





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- To cite this document: BenchChem. [Nitro group reduction of 4-Bromo-2-nitrophenol to 2-amino-4-bromophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183274#nitro-group-reduction-of-4-bromo-2-nitrophenol-to-2-amino-4-bromophenol]

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